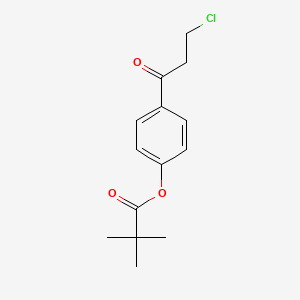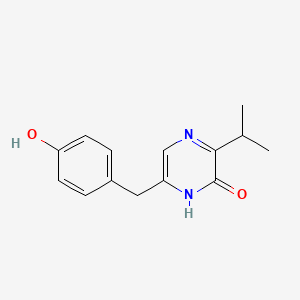
Aureusimin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureusimine A is a nonribosomally synthesized dipeptide produced by the bacterium Staphylococcus aureusThese compounds have been studied for their potential roles in bacterial virulence and interspecies communication .
Wissenschaftliche Forschungsanwendungen
Aureusimine A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying nonribosomal peptide synthesis and the enzymatic mechanisms involved.
Biology: Research has explored its role in bacterial communication and its potential impact on virulence gene expression in Staphylococcus aureus.
Medicine: Although not directly used as a therapeutic agent, aureusimine A’s role in bacterial virulence makes it a target for developing anti-infective strategies.
Wirkmechanismus
Target of Action
Aureusimine A is a cyclic dipeptide produced by Staphylococcus aureus . The primary targets of Aureusimine A are speculated to be involved in virulence factor gene expression in S. aureus .
Mode of Action
aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication .
Biochemical Pathways
Aureusimine A is produced by conserved nonribosomal peptide synthetases in S. aureus . The production of Aureusimine A is greater in S. aureus biofilms than their planktonic counterparts .
Result of Action
When administered to human keratinocytes, Aureusimine A has a modest effect on gene expression . . aureus spiked with Aureusimine A amplified differences in keratinocyte gene expression compared to conditioned medium alone .
Action Environment
The action of Aureusimine A may be influenced by environmental factors. For instance, S. aureus biofilms, which are associated with chronic skin infections and are orders of magnitude more resistant to antimicrobials and host responses, produce greater amounts of Aureusimine A than their planktonic counterparts .
Biochemische Analyse
Biochemical Properties
Aureusimine A is produced by conserved nonribosomal peptide synthetases in S. aureus .
Cellular Effects
It’s speculated that Aureusimine A might influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s speculated that Aureusimine A might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aureusimine A is synthesized by nonribosomal peptide synthetases (NRPS) in Staphylococcus aureus. The synthesis involves the condensation of amino acids, specifically tyrosine and valine, through a series of enzymatic reactions. The NRPS assembly line includes modules that activate, modify, and link the amino acids to form the cyclic dipeptide structure .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for aureusimine A. The compound is typically produced in laboratory settings using bacterial cultures of Staphylococcus aureus. The production involves growing the bacteria under specific conditions that promote the synthesis of aureusimine A, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Aureusimine A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert aureusimine A into reduced forms, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Aureusimine A can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the aureusimine A structure .
Vergleich Mit ähnlichen Verbindungen
Aureusimine B (Phevalin): Another nonribosomally synthesized dipeptide produced by Staphylococcus aureus, differing from aureusimine A by the presence of phenylalanine instead of tyrosine.
Tyrvalin: A related cyclic dipeptide with similar structural features.
Uniqueness: Aureusimine A is unique due to its specific amino acid composition and its potential role in bacterial communication and virulence regulation.
Eigenschaften
IUPAC Name |
6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQNQOVBVQZCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
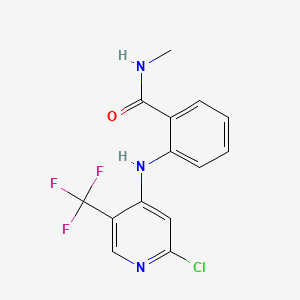

![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)

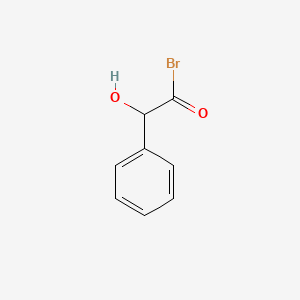
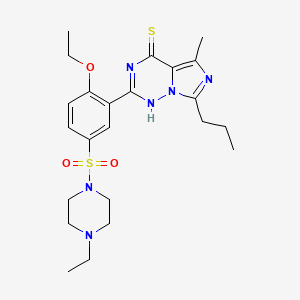
![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)
![[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B590388.png)
